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Compound of Interest

Compound Name: PKI-179 hydrochloride

Cat. No.: B2743481 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the dual phosphatidylinositol-3-kinase (PI3K)

and mammalian target of rapamycin (mTOR) inhibitor, PKI-179 hydrochloride, with other

selected inhibitors targeting the same pathway. Due to the absence of publicly available clinical

trial data for PKI-179 hydrochloride, this comparison is based on its preclinical data versus

the preclinical and clinical data available for Gedatolisib (PF-05212384) and Dactolisib

(BEZ235).

Executive Summary
PKI-179 hydrochloride is a potent, orally bioavailable dual PI3K/mTOR inhibitor that has

demonstrated significant anti-tumor activity in preclinical models.[1][2] While a Phase 1 clinical

trial for advanced solid tumors was initiated (NCT00997360), no results have been publicly

disclosed.[3] In contrast, Gedatolisib and Dactolisib, also dual PI3K/mTOR inhibitors, have

progressed further in clinical development, providing a basis for comparison of both preclinical

and clinical performance. Gedatolisib has shown promising activity and a manageable safety

profile in combination therapies for various cancers. Dactolisib, one of the first PI3K inhibitors to

enter clinical trials, has shown limited efficacy and significant toxicity in several studies, leading

to the termination of some trials.[4]
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Compoun
d

PI3Kα
(IC50,
nM)

PI3Kβ
(IC50,
nM)

PI3Kγ
(IC50,
nM)

PI3Kδ
(IC50,
nM)

mTOR
(IC50,
nM)

Cell
Proliferati
on (IC50,
nM)

PKI-179

HCl
8 24 74 77 0.42

22 (MDA-

MB-361),

29 (PC3)[1]

Gedatolisib 0.4 - 5.4 - -

Potent

across

various

cancer cell

lines[5][6]

Dactolisib - - - - -

Nanomolar

range in

various

cancer cell

lines[7]

Note: Direct comparative IC50 values for all PI3K isoforms and mTOR for Gedatolisib and

Dactolisib were not consistently available in the searched literature.
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Compound Cancer Model Dosing Outcome

PKI-179 HCl
MDA-MB-361 breast

cancer xenograft

5-50 mg/kg, p.o. daily

for 40 days

Pronounced tumor

growth arrest at doses

>10 mg/kg[1][2]

Gedatolisib
Breast cancer patient-

derived xenografts
Not specified

Reduced tumor cell

growth more

effectively than single-

node inhibitors[5]

Dactolisib
Glioblastoma

orthotopic xenograft
20 mg/kg

Delayed tumor growth

and prolonged

survival when

combined with

TMZ+RT[7]

Table 3: Clinical Trial Overview of Alternative Agents
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Compound Phase Cancers Studied Key Findings

Gedatolisib Phase 1b/2, Phase 3

Advanced solid

tumors, Triple-

negative breast

cancer (TNBC),

HR+/HER2- breast

cancer

Acceptable tolerability

in combination

therapies; showed

clinical activity. Met

primary endpoint of

improved progression-

free survival in a

Phase 3 trial for

HR+/HER2- breast

cancer.

Dactolisib Phase 1 & 2

Advanced solid

malignancies,

Pancreatic

neuroendocrine

tumors, Renal cell

carcinoma

Limited efficacy,

significant toxicities

(fatigue, diarrhea,

nausea, mucositis).[4]

[8] Several trials

terminated due to

toxicity and lack of

efficacy.[4]

Experimental Protocols
In Vitro Kinase Inhibition Assay (General Protocol)
The inhibitory activity of compounds against PI3K and mTOR kinases is typically determined

using in vitro kinase assays. A representative protocol involves:

Enzyme and Substrate Preparation: Recombinant human PI3K isoforms and mTOR kinase

are used. A specific substrate, such as phosphatidylinositol (PI) for PI3K or a peptide

substrate for mTOR, is prepared in an appropriate assay buffer.

Compound Dilution: The test compounds (e.g., PKI-179 HCl) are serially diluted to a range of

concentrations.

Kinase Reaction: The kinase, substrate, and ATP are incubated with the test compound. The

reaction measures the amount of phosphorylated substrate, often detected using methods
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like HTRF (Homogeneous Time-Resolved Fluorescence) or by quantifying ADP production.

Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity

(IC50) is calculated by fitting the data to a dose-response curve.

Tumor Xenograft Model (General Protocol)
In vivo efficacy is commonly assessed using tumor xenograft models in immunocompromised

mice. A general procedure is as follows:

Cell Implantation: Human cancer cells (e.g., MDA-MB-361) are cultured and then

subcutaneously injected into the flank of nude mice.

Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size (e.g., 100-

200 mm³). The mice are then randomized into control (vehicle) and treatment groups.

Drug Administration: The investigational drug (e.g., PKI-179 HCl) is administered to the

treatment group via a specified route (e.g., oral gavage) and schedule. The control group

receives the vehicle.

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).

Endpoint: The study is concluded when tumors in the control group reach a predetermined

size, or after a specific duration. Tumors are then excised and weighed, and the tumor

growth inhibition is calculated.
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Caption: PI3K/AKT/mTOR signaling pathway and points of inhibition.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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